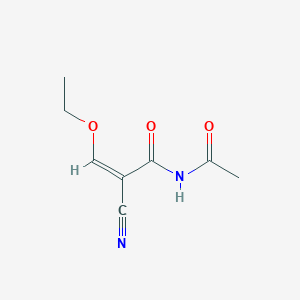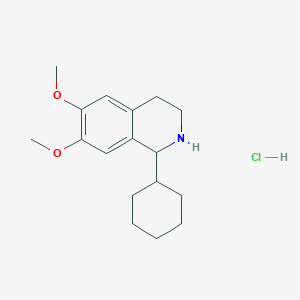
Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine is a synthetic phospholipid compound. It is commonly used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its role in forming lipid bilayers and its use as a non-toxic and non-viral DNA vector .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine typically involves the reaction of dioleoylglycerol with phosphatidylserine. The process begins with the reaction of dioleoylglycerol and phosphatidylserine dichloride to form 1,2-dioleoyl-sn-glycero-3-phospho-L-serine. This intermediate product is then reacted with sodium hydroxide to yield the final sodium salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
化学反应分析
Types of Reactions
Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can modify the fatty acid chains, altering the compound’s properties.
Substitution: The phospho-L-serine head group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent used .
Major Products Formed
The major products formed from these reactions include oxidized phospholipids, reduced derivatives with modified fatty acid chains, and substituted phospholipids with different head groups. These products have distinct properties and applications in research .
科学研究应用
Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine has a wide range of scientific research applications:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Plays a role in cell membrane structure and function studies.
Medicine: Utilized in drug delivery systems as a non-toxic and non-viral DNA vector.
Industry: Employed in the formulation of liposomes for various applications
作用机制
The mechanism of action of sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine involves its integration into lipid bilayers, where it influences membrane properties and dynamics. The compound interacts with membrane proteins and other lipids, affecting their function and distribution. It serves as a vector for DNA delivery by forming stable complexes with DNA, facilitating its entry into cells .
相似化合物的比较
Similar Compounds
- 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine
- 1,2-Diacyl-sn-glycero-3-phospho-L-serine
- 1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) Sodium
Uniqueness
Sodium 1,2-dioleoyl-sn-glycero-3-phospho-L-serine is unique due to its specific head group, which imparts distinct properties compared to other similar compounds. Its ability to form stable lipid bilayers and act as a non-toxic DNA vector makes it particularly valuable in research and industrial applications .
属性
CAS 编号 |
6811-55-8 |
|---|---|
分子式 |
C42H78NO10P |
分子量 |
788.0 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[[(2S)-2,3-di(octadec-9-enoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/t38-,39-/m0/s1 |
InChI 键 |
WTBFLCSPLLEDEM-YDAXCOIMSA-N |
手性 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



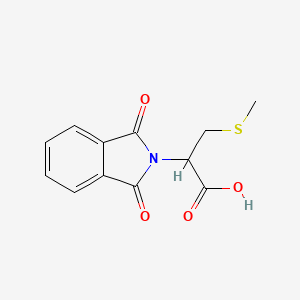
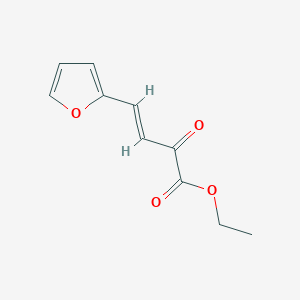
![1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B8270854.png)
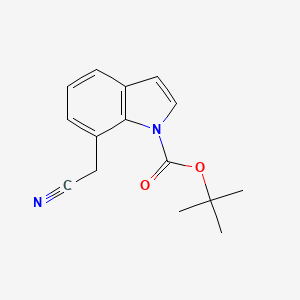
![(R)-3-Hydroxy-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B8270870.png)
![1-[Amino(4-methoxyphenyl)methyl]-2-naphthol](/img/structure/B8270871.png)
![(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol](/img/structure/B8270879.png)
![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine];dihydrochloride](/img/structure/B8270886.png)
![(1R,3R,4S,6S)-4-Amino-4,7,7-trimethyl-bicyclo[4.1.0]hept-3-yl)-methanol](/img/structure/B8270889.png)
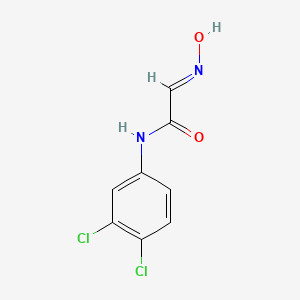
![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B8270899.png)
